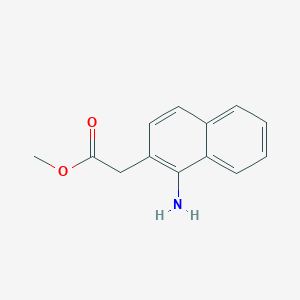

Methyl 1-aminonaphthalene-2-acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

methyl 2-(1-aminonaphthalen-2-yl)acetate |

InChI |

InChI=1S/C13H13NO2/c1-16-12(15)8-10-7-6-9-4-2-3-5-11(9)13(10)14/h2-7H,8,14H2,1H3 |

InChI Key |

JQQRCFCHZMSIIM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=C(C2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Pathways

Strategies for Constructing the 1-Aminonaphthalene Core

The formation of the 1-aminonaphthalene core is a critical phase in the synthesis of the target molecule. Various strategies can be employed, each with its own set of advantages and limitations, depending on the availability of starting materials and desired reaction efficiency.

Direct Functionalization Approaches on Naphthalene (B1677914) Derivatives

Direct introduction of an amino group onto a pre-existing naphthalene ring represents an atom-economical approach. One such method involves the direct catalytic amination of naphthalene. For instance, a one-step catalytic amination of naphthalene to naphthylamine has been demonstrated using vanadium catalysts under relatively mild conditions, offering a greener alternative to traditional nitration-reduction sequences. tcichemicals.com

Another direct approach is the ortho-selective amination of 2-naphthol (B1666908) and its analogues using substituted hydrazines. This method provides a pathway to N-aryl-1-amino-2-naphthol compounds without the need for transition metal catalysts. nih.gov While this introduces a hydroxyl group at the 2-position, subsequent modification would be necessary to install the acetate (B1210297) functionality.

A more targeted, albeit multi-step, direct functionalization begins with 1-naphthylamine (B1663977). To introduce a functional group at the 2-position, the strong activating effect of the amino group must be managed. Protection of the amine, for example through acetylation, allows for electrophilic substitution, such as bromination, at the C-2 position. The resulting 2-bromo-1-aminonaphthalene can then be further functionalized.

A direct C-H amination of 2-naphthylamine (B18577) derivatives using azodicarboxylates as the amino source, catalyzed by chiral phosphoric acids, has also been reported to construct N-C atropisomers of naphthalene-1,2-diamines. nih.gov This highlights the potential for direct C-H functionalization to install the amino group at the desired position.

Cyclization and Benzannulation Reactions for Naphthalene Synthesis

The construction of the naphthalene skeleton itself can be achieved through various cyclization and benzannulation reactions, which can be designed to incorporate the desired substitution pattern from the outset.

Electrophilic cyclization of arene-containing propargylic alcohols is a versatile method for preparing a wide variety of substituted naphthalenes under mild conditions. nih.gov Similarly, gold(I)-catalyzed cyclization of alkenyl carbonyl compounds can afford a range of substituted naphthalenes. nih.gov These methods allow for the regioselective synthesis of polysubstituted naphthalenes, which could potentially be tailored to yield precursors for Methyl 1-aminonaphthalene-2-acetate.

Domino reactions of Morita–Baylis–Hillman acetates with active methylene (B1212753) compounds can also lead to the formation of naphthalene derivatives. nih.gov These reactions proceed through a sequence of steps that build the naphthalene ring system with incorporated functional groups.

A concise, transition-metal-free, four-step synthetic pathway has been developed for the synthesis of tetracyclic heterosteroidal compounds starting from 2-naphthol analogues. This process involves the conversion of 2-naphthols to 2-naphthylamines via the Bucherer reaction, followed by selective C-acetylation and reduction to form amino-alcohols, which then undergo intramolecular cyclization. mdpi.com This demonstrates a strategy where the amino group is introduced early in a multi-step sequence that builds a complex molecular framework on the naphthalene core.

The table below summarizes key cyclization strategies for naphthalene synthesis.

| Reaction Type | Key Reagents/Catalysts | Description | Reference(s) |

| Electrophilic Cyclization | ICl, I₂, Br₂, NBS, PhSeBr | Cyclization of arene-containing propargylic alcohols. | nih.gov |

| Gold-Catalyzed Cyclization | Au(I) precatalysts | Cyclization of alkenyl carbonyl compounds. | nih.gov |

| Domino Reaction | Morita–Baylis–Hillman acetates | Reaction with active methylene compounds. | nih.gov |

| Bucherer Reaction & Cyclization | NaHSO₃, NH₃ then NaBH₄, Oxo-acids | Conversion of 2-naphthols to 2-naphthylamines followed by cyclization. | mdpi.com |

Reductive and Amination Pathways to Naphthylamine Structures

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. prepchem.comorgsyn.org This two-step process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. prepchem.comorgsyn.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). orgsyn.org For the synthesis of a 1-aminonaphthalene derivative, a suitable 1-keto precursor would be required. For example, the reductive amination of a 2-substituted-1-tetralone could provide a route to the desired 1-aminonaphthalene core after subsequent aromatization.

A classical method for preparing 1-naphthylamine is the reduction of 1-nitronaphthalene. prepchem.com This reduction can be carried out using various reducing agents, such as iron filings in the presence of an acid. prepchem.com The precursor, 1-nitronaphthalene, is typically obtained by the direct nitration of naphthalene.

The Bucherer reaction provides a method for the synthesis of naphthylamines from naphthols. mdpi.com This reversible reaction involves the treatment of a naphthol with an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849). This method is particularly useful for interconverting naphthols and naphthylamines.

A specific example leading to a precursor for the target molecule involves the synthesis of 1-amino-2-naphthol (B1212963) hydrochloride. This was achieved by the reduction of 1-(1-phenylazo)-2-naphthol, an azo dye, using stannous chloride under reflux. repec.org The resulting 1-amino-2-naphthol is a valuable intermediate for further functionalization. nih.gov

The table below outlines various reductive and amination pathways.

| Pathway | Starting Material | Key Reagents | Product | Reference(s) |

| Reductive Amination | Ketone/Aldehyde | Amine, NaBH₃CN or NaBH(OAc)₃ | Amine | prepchem.comorgsyn.org |

| Reduction of Nitroarene | 1-Nitronaphthalene | Fe/HCl | 1-Naphthylamine | prepchem.com |

| Bucherer Reaction | 2-Naphthol | NaHSO₃, NH₃ | 2-Naphthylamine | mdpi.com |

| Reduction of Azo Dye | 1-(1-Phenylazo)-2-naphthol | SnCl₂ | 1-Amino-2-naphthol | repec.org |

Introduction of the Acetate Ester Moiety

Once the 1-aminonaphthalene core is established, or through a precursor that allows for its formation, the next critical step is the introduction of the methyl acetate group at the 2-position. This can be accomplished through several synthetic strategies.

Esterification Reactions of Carboxylic Acid Precursors

A common and straightforward approach is the esterification of the corresponding carboxylic acid, 1-aminonaphthalene-2-carboxylic acid. A plausible synthesis of this acid involves the bromination of N-acetyl-1-naphthylamine to introduce a bromine atom at the 2-position, followed by a Rosenmund–von Braun reaction (cyanation using CuCN) and subsequent hydrolysis of the nitrile to the carboxylic acid.

Once 1-aminonaphthalene-2-carboxylic acid is obtained, it can be converted to its methyl ester via several established methods. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or tosic acid), is a classic and widely used method. This reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction to completion.

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂). The resulting acyl chloride can then be reacted with methanol to form the methyl ester. google.com Another efficient method for the esterification of amino acids involves the use of methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature, which can produce amino acid methyl ester hydrochlorides in good to excellent yields. nih.gov

Carbonylation and Coupling Reactions for Ester Formation

Transition metal-catalyzed carbonylation reactions provide a direct route to esters from suitable precursors. For instance, the carbonylation of α-chloromethylnaphthalene in the presence of carbon monoxide, a sodium methylate solution in methanol, and a cobalt catalyst has been shown to produce naphthyl-(1)-acetic acid methyl ester. prepchem.com This suggests that a similar strategy, if applied to a suitably substituted 1-amino-2-halomethylnaphthalene, could potentially yield the target molecule.

Palladium-catalyzed cross-coupling reactions also offer a powerful tool for constructing the desired molecule. For example, a Suzuki coupling of a 1-bromo-2-(methoxycarbonyl)naphthalene with an amino boronic ester could simultaneously introduce the amino group and the ester functionality, followed by any necessary modifications. Similarly, a Buchwald-Hartwig amination could be employed to directly aminate a 2-bromonaphthalene (B93597) acetic acid derivative. These coupling reactions are valued for their high functional group tolerance and efficiency.

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of each starting material. This approach offers significant advantages in terms of synthetic efficiency and atom economy, streamlining the construction of complex molecules.

A notable and efficient method for generating the 1-aminonaphthalene-2-carboxylate core involves a tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. nih.gov This process demonstrates a novel and effective pathway to the target ester framework. In this reaction, the initial components undergo a sophisticated cascade process, leading to the formation of the aminonaphthalene ester in good yields. nih.gov This strategy has also been adapted for the total synthesis of arylnaphthalene lactone lignans, showcasing its versatility. nih.gov

Another relevant MCR is the Betti reaction, which typically involves the condensation of a naphthol, an aldehyde, and an amine to produce 1-aminoalkyl-2-naphthol derivatives. While not directly yielding the target ester, this reaction highlights a foundational MCR approach for creating substituted aminonaphthyl compounds.

Table 1: Tandem Reaction for Synthesis of 1-Aminonaphthalene-2-carboxylates

| Reactant 1 | Reactant 2 | Key Features | Product Class | Reference |

|---|---|---|---|---|

| 2-Alkynylbenzonitrile | Reformatsky Reagent | Tandem cascade process | 1-Aminonaphthalene-2-carboxylates | nih.gov |

Stereoselective Synthesis Approaches for Aminonaphthalene Esters

The synthesis of specific stereoisomers (enantiomers or diastereomers) is of paramount importance in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. Stereoselective synthesis aims to produce a single desired stereoisomer with high fidelity. Amino acid esters are recognized as versatile chiral auxiliary groups for the asymmetric synthesis of various nitrogen-containing heterocyclic compounds. thieme-connect.de

One advanced strategy for controlling stereochemistry in related systems is the direct enantioselective C-H amination of N-aryl-2-naphthylamines using chiral phosphoric acids (CPAs) as catalysts. This method facilitates the construction of atroposelective naphthalene-1,2-diamines, which are chiral due to hindered rotation around a single bond. The reaction proceeds through a proposed dual hydrogen-bonding activation mode, where the CPA catalyst simultaneously activates both the naphthylamine substrate and the aminating reagent (an azodicarboxylate).

Another powerful, atom-economic method is the direct N-alkylation of α-amino acid esters with alcohols, catalyzed by robust ruthenium complexes. This transformation is highly valued as it proceeds with excellent retention of the original stereochemistry of the amino acid ester, functionalizing the amine group without racemization. The only byproduct of this reaction is water, making it an environmentally benign process. nih.gov Chiral aldehyde catalysis, sometimes combined with transition metals, has also emerged as a potent tool for the asymmetric functionalization of N-unprotected amino acid esters. nih.gov

Table 2: Example of Stereoselective Allylation of Amino Acid Esters

| Reaction Type | Catalyst System | Key Outcome | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric α-Allylation | Chiral Aldehyde / Palladium | α,α-disubstituted α-amino acid esters | 84–97% | acs.org |

| Anion-Abstraction Allylation | Chiral Squaramide | N-carbamoyl-protected α-allyl amino esters | up to 97% | nih.gov |

Flow Chemistry and Green Synthesis Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Flow chemistry, a key enabling technology for green synthesis, involves performing reactions in a continuous stream rather than in a traditional batch reactor. This technique offers superior control over reaction parameters, enhanced safety, and improved scalability. asynt.com While specific examples for this compound are not prevalent, the principles are broadly applicable. For instance, a catalyzed amination or esterification reaction could be adapted to a flow system, allowing for precise temperature control and reduced reaction times, which often leads to cleaner reactions with fewer byproducts. asynt.com

Biocatalysis represents a cornerstone of green synthesis, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. researchgate.net For the synthesis of chiral amines, transaminases are used in cascade reactions to produce optically active compounds from prochiral ketones. A pertinent example is the biocatalytic epoxidation of naphthalene, followed by nucleophilic ring-opening, which can be used to synthesize chiral disubstituted derivatives. nih.gov This highlights the potential for enzymatic processes to create key chiral intermediates for the synthesis of complex naphthalene derivatives.

Another green approach is the development of catalytic reactions that maximize atom economy. The direct catalytic amination of naphthalene to naphthylamine using vanadium catalysts is one such example, offering a more sustainable alternative to traditional nitration and reduction sequences. rsc.orgscispace.com Similarly, the synthesis of amides directly from esters and amines under neutral conditions, catalyzed by ruthenium-pincer complexes with the liberation of only hydrogen gas, exemplifies an environmentally benign transformation. nih.gov

Table 3: Overview of Green Synthesis Methodologies

| Methodology | Key Principle | Example Application | Advantages | Reference |

|---|---|---|---|---|

| Flow Chemistry | Continuous processing | General reaction control | Enhanced safety, scalability, reproducibility | asynt.com |

| Biocatalysis | Enzyme-catalyzed reactions | Asymmetric synthesis of chiral amines | High selectivity, mild conditions, sustainability | |

| Atom Economy | Maximizing incorporation of reactants | Direct amination of naphthalene | Reduced waste, fewer synthetic steps | rsc.orgscispace.com |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Amino Group

The primary amino group attached to the naphthalene (B1677914) ring at the 1-position is a key site of reactivity, capable of participating in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. This allows for a variety of derivatization reactions, including acylation and the formation of heterocyclic systems.

N-Acylation: The amino group readily undergoes acylation with acylating agents such as acetyl chloride to form the corresponding N-acetyl derivative, N-Acetyl-1-aminonaphthalene. wku.edu This reaction is typically carried out to protect the amino group during other transformations or to introduce an amide functionality, which can influence the electronic properties and biological activity of the molecule.

Synthesis of Pyridazinones: The amino group can act as a nucleophile in condensation reactions to form heterocyclic structures. For instance, reaction with β-aroylpropionic acids can lead to the formation of pyridazinone derivatives. researchgate.net This type of reaction involves the initial formation of a hydrazone, followed by cyclization to yield the pyridazinone ring system. These heterocyclic compounds are of interest due to their potential biological activities. researchgate.netsigmaaldrich.comnih.govumich.edu

| Reactant | Reagent | Product Type | Significance |

| Methyl 1-aminonaphthalene-2-acetate | Acetyl chloride | N-acyl derivative | Protection of the amino group, synthesis of amides. wku.edu |

| This compound | β-Aroylpropionic acid | Pyridazinone | Synthesis of biologically active heterocyclic compounds. researchgate.netsigmaaldrich.comnih.govumich.edu |

Electrophilic Reactions Involving Nitrogen

The nitrogen atom of the amino group can also participate in electrophilic reactions, most notably diazotization.

Diazotization: Primary aromatic amines, such as this compound, react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. libretexts.orggoogle.com These diazonium salts are highly versatile intermediates in organic synthesis. The diazotization of sulfanilic acid, an aniline (B41778) derivative, is a well-known example of this type of reaction. google.com The resulting diazonium salt can then undergo a variety of transformations, including coupling reactions.

Coupling Reactions: The diazonium salt derived from this compound can act as an electrophile in coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. google.comgoogle.comresearchgate.net These azo compounds are often colored and are the basis for many synthetic dyes. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring. google.com For example, the coupling of a diazonium salt with N,N-dimethylaniline is a key step in the synthesis of the indicator methyl orange. google.com The specific conditions for the diazotization and subsequent coupling reactions, such as temperature and pH, are crucial for achieving high yields and selectivity. researchgate.net

Reactions Involving the Ester Functionality

The methyl ester group at the 2-position of the naphthalene ring is susceptible to various transformations, primarily through nucleophilic attack at the carbonyl carbon.

Hydrolysis and Transesterification Pathways

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-aminonaphthalene-2-acetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. informahealthcare.compsu.edumdpi.comokstate.edu Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The rate of hydrolysis is influenced by factors such as temperature and the concentration of the acid or base catalyst. sigmaaldrich.comnih.gov Kinetic studies on the hydrolysis of methyl acetate (B1210297) have shown that the reaction rate is strongly dependent on temperature. sigmaaldrich.com

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. For example, reaction with benzyl (B1604629) alcohol would yield benzyl 1-aminonaphthalene-2-acetate. Lipases can also be used as biocatalysts for the transesterification of esters with various alcohols, including primary and secondary alcohols. google.com

Condensation Reactions and Other Transformations

The ester group can participate in condensation reactions, leading to the formation of new carbon-carbon bonds.

Claisen and Dieckmann Condensations: The Claisen condensation involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. rsc.org If the two ester groups are present in the same molecule, the intramolecular version of this reaction is known as the Dieckmann condensation, which is a useful method for forming five- or six-membered rings. rsc.org While there are no specific reports on the Claisen or Dieckmann condensation of this compound itself, derivatives with a second ester group could potentially undergo such intramolecular cyclizations to form novel polycyclic structures.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the activating amino group and the deactivating, but ortho-, para-directing, acetate group, as well as the inherent reactivity of the naphthalene ring itself. Generally, electrophilic attack on naphthalene derivatives is favored at the α-position (C4 and C5) due to the greater stability of the resulting carbocation intermediate. nih.gov

Nitration: The nitration of 1-aminonaphthalene derivatives can be achieved using a mixture of nitric acid and sulfuric acid. chemguide.co.uk The reaction conditions, including the solvent and temperature, can influence the regioselectivity of the nitration. For instance, the nitration of 1-acetamidonaphthalene, a related compound, in acetic anhydride (B1165640) or sulfuric acid yields different product distributions. nih.gov The nitration of Tobias acid (2-amino-1-naphthalenesulfonic acid) has also been studied. researchgate.net

Friedel-Crafts Acylation: The naphthalene ring can undergo Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like aluminum chloride. rsc.org This reaction introduces an acyl group onto the aromatic ring. The regioselectivity of the acylation is influenced by the substituents already present on the ring and the reaction conditions. For example, the Friedel-Crafts acetylation of 2-methylnaphthalene (B46627) can yield a mixture of isomers. rsc.org With methylbenzene (toluene), acylation occurs almost exclusively at the 4-position. google.com

Halogenation: Bromination of the naphthalene ring can be achieved using bromine in a suitable solvent. researchgate.net The regioselectivity of bromination is influenced by the reaction conditions, such as temperature and the presence of a catalyst. For instance, the bromination of activated aromatic systems can be performed under greener conditions to achieve para-selectivity. researchgate.net The bromination of 5,6-dimethoxyindan-1-one with bromine in acetic acid results in substitution at both the aromatic ring and the α-position of the ketone.

| Reaction | Reagent | Product | Significance |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative | Introduction of a nitro group for further functionalization. chemguide.co.uknih.gov |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Acyl-substituted derivative | Formation of aryl ketones. google.comrsc.org |

| Bromination | Br₂ | Bromo-substituted derivative | Introduction of a bromine atom for further transformations. researchgate.net |

Regioselectivity and Steric Effects

The reactivity of aminonaphthalene derivatives is significantly influenced by the positions of substituents on the naphthalene ring system. In the case of this compound, the amino group at the C1 position and the acetate group at the C2 position create a specific steric and electronic environment. The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. However, the bulky acetate group at the adjacent C2 position introduces considerable steric hindrance, which can impede reactions at the C1 amino group and the nearby C3 position of the naphthalene ring.

Electronic Influence of Substituents

The electronic properties of substituents are a primary determinant of the chemical behavior of naphthalene derivatives. The amino group (-NH₂) at the C1 position is a strong electron-donating group, which increases the electron density of the naphthalene ring system, particularly at the ortho (C2, C8) and para (C4) positions. wikipedia.org This makes the ring highly susceptible to electrophilic aromatic substitution reactions. wikipedia.org

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Aminonaphthalene derivatives are valuable precursors in metal-catalyzed cross-coupling reactions to form more complex molecular architectures. While specific studies on this compound are not prevalent, research on analogous structures provides insight into potential transformations. For instance, the synthesis of related 1,4-disubstituted isoquinolines has been achieved through Ullmann-type couplings, a copper-catalyzed reaction, to form C-N bonds. nih.gov This suggests that the amino group of this compound could similarly participate in such cross-coupling reactions with aryl halides.

Furthermore, the naphthalene core itself can be functionalized. The development of inhibitors for protein interactions has utilized the aminonaphthalene scaffold, modifying it through reactions like sulfonylation and subsequent alkylation. nih.gov These transformations often rely on the nucleophilicity of the amino group and can be facilitated by various metal catalysts to achieve specific bond formations. The presence of the acetate group may influence the efficiency and regioselectivity of these metal-catalyzed reactions.

Polymerization Studies of Aminonaphthalene Monomers

Aminonaphthalenes, such as 1-naphthylamine (B1663977) (1-aminonaphthalene), serve as monomers for the synthesis of conducting polymers. These polymers, like poly(1-naphthylamine) (PNA), are of interest due to their thermal stability, electrochemical activity, and potential applications in electronics and sensors. researchgate.net The polymerization of 1-naphthylamine can be achieved through chemical or electrochemical oxidation. acs.orgresearchgate.net

During oxidative polymerization, radical cations are formed, which then couple to form dimers and eventually the polymer chain. The coupling can occur at different positions on the naphthalene ring. Quantum chemical calculations have suggested that poly(1-naphthylamine) is formed through various coupling routes, including N-C(4), N-C(5), and N-C(7) linkages, as the more straightforward N-C(4) coupling results in a less planar and thus less stable polymer structure. researchgate.net

The polymerization process is influenced by reaction conditions such as the oxidant used, the acidity of the medium, and the temperature. For example, the polymerization of 1,4-diaminonaphthalene using potassium persulfate as an initiator in an acidic medium at 0°C yields nanostructured polymers. researchgate.net While direct polymerization studies of this compound are not widely reported, the presence of the amino group suggests its potential as a monomer. However, the bulky acetate group at the C2 position would likely have a significant impact on the polymerization process, potentially hindering the coupling reactions or altering the resulting polymer's structure and properties.

The table below shows the elemental composition of the 1-naphthylamine monomer compared to the resulting polymer (PPNA) synthesized in a DC discharge, illustrating the change in composition upon polymerization.

| Sample | C, % | H, % | N, % | O, % (by difference) | Calculation in terms of C10 |

| 1-naphthylamine (calculation) | 83.9 | 6.8 | 9.8 | – | C10H9N |

| PPNA | 81.6 | 3.5 | 6.8 | 8.1 | C10H5.15N0.71O0.74 |

| This table is adapted from data on the polymerization of 1-naphthylamine to illustrate typical compositional changes. researchgate.net |

Reaction Kinetic and Thermodynamic Control Studies

The study of reaction kinetics and thermodynamics provides fundamental insights into the feasibility, rate, and mechanism of chemical transformations. For reactions involving esters like this compound, hydrolysis is a key process to consider. Kinetic studies on the hydrolysis of methyl acetate, for instance, show that the reaction can follow first or second-order kinetics depending on the temperature, and the process is endothermic and non-spontaneous under certain conditions. researchgate.net This implies that the hydrolysis of the ester group in this compound would likely require an acid or base catalyst and an input of energy.

In the context of polymerization, kinetic studies are crucial for understanding the mechanism and controlling the polymer's properties. The thermal polymerization of aminomalononitrile (B1212270), another prebiotic monomer, has been shown to proceed through a step-growth mechanism involving nucleophilic addition reactions. nih.gov Differential scanning calorimetry (DSC) revealed that the exothermic polymerization process is dependent on the heating rate. nih.gov

Kinetic data from the thermal polymerization of aminomalononitrile tosylate (AMNS) is presented below.

| Heating Rate (β, °C/min) | Peak Maximum Temperature (°C) |

| 2.5 | 168 |

| 5.0 | 176 |

| 10.0 | 183 |

| 20.0 | 190 |

| 25.0 | 193 |

| This table is adapted from kinetic data for the thermal polymerization of AMNS. nih.gov |

Such studies on this compound would be essential to determine whether reactions are under kinetic or thermodynamic control, which has significant implications for product distribution. For example, in polymerization, kinetic control would favor the fastest-forming polymer linkage, while thermodynamic control would favor the most stable polymer structure.

A comprehensive search of scientific literature and chemical databases was conducted to gather specific spectroscopic data for the compound This compound . The investigation focused on obtaining experimental data for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy to fulfill the requirements of the requested article.

Despite extensive searches for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), Fourier Transform Infrared (FT-IR), and Raman spectroscopy data, no specific experimental spectra or detailed research findings for "this compound" could be located in the available public domain resources.

The performed searches included queries for the compound name, its chemical structure, and its CAS number (146528-75-6). While information on related naphthalene derivatives and isomers such as Methyl 2-(2-aminonaphthalen-1-yl)acetate was found, the strict requirement to focus solely on this compound prevents the use of this data.

Therefore, due to the absence of the necessary spectroscopic data, it is not possible to generate the requested scientific article with the specified detailed content for each section and subsection. The structural elucidation and spectroscopic characterization of a compound can only be accurately reported when based on experimentally verified data.

Structural Elucidation and Spectroscopic Characterization Techniques

Electronic Absorption and Emission Spectroscopy

The electronic absorption spectrum of naphthalene (B1677914) derivatives is characterized by transitions to the ¹Lₐ and ¹Lₑ states. In naphthalene itself, the S₀ → S₁ (¹Lₑ) transition is located at approximately 31,095 cm⁻¹, while the S₀ → S₂ (¹Lₐ) transition begins around 33,200 cm⁻¹. researchgate.net The introduction of substituents, such as an amino or silyl (B83357) group, can cause shifts in these absorption maxima to longer wavelengths (bathochromic shifts) and alter their intensities. researchgate.netmdpi.com For instance, the UV-Vis absorption spectrum of 1-naphthyl acetate (B1210297), a related compound, shows a broader and red-shifted profile compared to naphthalene. researchgate.net The absorption spectrum of 1-naphthyl acetate in the S₀ → S₂ transition region is shifted by about 700 cm⁻¹ to longer wavelengths. researchgate.net Similarly, the presence of an amino group in 1-aminonaphthalene leads to a significant red shift of the S₁ ← S₀ transition by nearly 2000 cm⁻¹ compared to naphthalene. researchgate.net

Derivatives of 1-amino-4-methyl-naphthalene-2-carbonitrile have been investigated as photosensitizers, demonstrating absorption in the near UV-A and visible ranges. researchgate.net The absorption spectra of these compounds are crucial for their application in photopolymerization processes. researchgate.net

Table 1: UV-Vis Absorption Data for Naphthalene and Related Derivatives

| Compound | Transition | Wavenumber (cm⁻¹) | Solvent |

| Naphthalene | S₀ → S₁ (¹Lₑ) | 31,095 | n-hexane |

| Naphthalene | S₀ → S₂ (¹Lₐ) | 33,200 | n-hexane |

| 1-Naphthyl acetate | S₀ → S₂ | ~32,500 | Not specified |

| 1-Aminonaphthalene | S₁ ← S₀ | ~29,044 | Supersonic jet |

Data compiled from various sources. researchgate.netresearchgate.netresearchgate.net

Fluorescence spectroscopy is a powerful tool for investigating the excited-state properties of naphthalene derivatives, particularly the phenomenon of intramolecular charge transfer (ICT). In many "push-pull" systems containing electron-donating and electron-accepting groups connected by a conjugated system like naphthalene, an excited state with significant charge separation can be formed. nih.gov This ICT state is often characterized by a large Stokes shift and a strong dependence of the emission wavelength on solvent polarity, a phenomenon known as solvatochromism. nih.govnih.gov

For example, N-(substituted-benzoyl)-1-aminonaphthalenes exhibit an anomalous long-wavelength emission that is assigned to an ICT state. nih.govpsu.edu This emission shows a substantial red shift with increasing solvent polarity or with an increase in the electron-withdrawing ability of the substituent on the benzoyl ring. nih.govpsu.edu The extent of charge separation in the ICT state is found to be higher for 1-aminonaphthalene derivatives compared to their 2-aminonaphthalene counterparts, highlighting the role of the substitution pattern in influencing the charge transfer process. nih.govpsu.edu

Studies on N-(1-naphthyl)aminoacetic acid have shown that intramolecular charge transfer from the naphthalene moiety can influence the acidity of substituent groups in the excited state. jlu.edu.cn The fluorescence properties of silyl-substituted naphthalene derivatives have also been explored, revealing that the introduction of silyl groups can lead to an increase in fluorescence intensities. mdpi.com

Table 2: Fluorescence Emission Characteristics of Selected Naphthalene Derivatives

| Compound | Emission Type | Key Findings |

| N-(substituted-benzoyl)-1-aminonaphthalenes | Intramolecular Charge Transfer (ICT) | Emission red-shifts with increasing solvent polarity and electron-withdrawing strength of substituent. nih.govpsu.edu |

| N-(1-naphthyl)aminoacetic acid | Fluorescence | Intramolecular charge transfer affects excited-state pKa values. jlu.edu.cn |

| 1-Silyl-naphthalene derivatives | Fluorescence | Silyl substitution increases fluorescence intensity. mdpi.com |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. For derivatives of methyl 1-aminonaphthalene-2-acetate, HRMS would be used to confirm the molecular formula. The synthesis and characterization of various N-methyl amino acids have been reported, where HRMS was employed to confirm their structures. nih.govresearchgate.net Similarly, in studies of other complex organic molecules, HRMS is a standard analytical tool for structural confirmation. acs.org

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules, including amino acid derivatives. It allows for the observation of protonated molecules ([M+H]⁺) with minimal fragmentation. ESI-MS/MS, which involves the fragmentation of a selected ion, provides valuable structural information.

The ESI-MS/MS analysis of N-methyl amino acids reveals characteristic fragmentation patterns, such as the loss of water and carbon monoxide to form an immonium ion. nih.govresearchgate.net The fragmentation of the immonium ion can then provide information about the side chain and the location of the N-methyl group. nih.gov The isomeric and isobaric N-methyl amino acids can often be distinguished by their unique MS/MS spectra. nih.govresearchgate.net The choice of solvent, such as ammonium (B1175870) acetate, can influence the charge state distribution and the observed binding affinities in native mass spectrometry experiments. nih.govescholarship.orgnih.govnih.gov

Table 3: Common Fragment Ions in ESI-MS/MS of N-Methyl Amino Acids

| Precursor Ion | Fragment Ion | Description |

| [M+H]⁺ | [M+H - (H₂O+CO)]⁺ | Formation of the immonium ion |

| [M+H]⁺ | [M+H - (NH₂CH₃)]⁺ | Loss of the N-methylamino group |

| [M+H]⁺ | [M+H - R]⁺ | Loss of the side chain (R group) |

Based on general fragmentation patterns of N-methyl amino acids. nih.govresearchgate.net

X-ray Diffraction Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions in the crystal lattice.

The crystal structures of several related naphthalene derivatives have been determined, providing insights into their molecular geometries and packing arrangements. For example, the structure of (3E)-4-[(naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate reveals an intramolecular N—H⋯O hydrogen bond that stabilizes the molecular conformation. nih.gov In the crystal of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, molecules are assembled into two-dimensional sheets through intermolecular N—H⋯O and C—H⋯O hydrogen bonds. nih.gov The synthesis and single-crystal X-ray diffraction of various enaminones and other naphthalene-based compounds have also been reported, often accompanied by Hirshfeld surface analysis to quantify intermolecular contacts. jyu.fimdpi.com While a specific crystal structure for this compound was not found in the provided search results, the analysis of related structures indicates that hydrogen bonding and π-π stacking interactions would likely play a significant role in its crystal packing.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a mathematical description of the electronic structure of molecules.

Density Functional Theory (DFT) is a robust and widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations would be instrumental in optimizing the molecular geometry of Methyl 1-aminonaphthalene-2-acetate to its most stable conformation.

DFT is also employed to calculate a variety of chemical descriptors. For instance, studies on naphthalene (B1677914) derivatives often use DFT to explore their stability and reactivity. nih.govbiomedres.us The application of DFT to this compound would allow for the prediction of its vibrational spectra (IR and Raman), which can be compared with experimental data to confirm its structure. Furthermore, DFT serves as the basis for many of the electronic structure analyses discussed in subsequent sections, including the calculation of molecular orbital energies and electrostatic potentials. nih.govnih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods are often more computationally demanding than DFT but can provide higher accuracy, particularly for describing excited states and complex electronic phenomena.

A prominent example is the high-level ab initio CASPT2//CASSCF calculation used to investigate the photophysics of 1-aminonaphthalene, a closely related compound. nih.gov Such a study on this compound would elucidate its behavior upon light absorption, predicting the energies of its electronic excited states and the probabilities of electronic transitions. This is crucial for understanding its potential applications in areas like photochemistry or as a fluorescent probe. These methods can also be used to map out potential energy surfaces and identify key features like conical intersections, which govern the pathways of non-radiative decay from excited states. nih.gov

Electronic Structure Analysis

Analysis of the electronic structure provides deep insights into the chemical nature and reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. biomedres.usnih.gov

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. aimspress.com For this compound, FMO analysis would reveal:

Reactivity: The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack. The electron-donating amino group is expected to contribute significantly to the HOMO, while the electron-withdrawing acetate (B1210297) group would influence the LUMO.

Electronic Transitions: The energy of the HOMO-LUMO gap corresponds to the lowest energy electronic transition, providing an estimate of the wavelength of maximum absorption (λmax) in its UV-visible spectrum. nih.gov

The table below illustrates typical HOMO-LUMO data that would be generated from such an analysis. Note: The following data is illustrative for a hypothetical calculation and not based on actual experimental results for this compound.

| Parameter | Hypothetical Value (eV) | Significance |

| EHOMO | -5.85 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.70 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.15 | Indicates chemical reactivity and stability; corresponds to electronic transition energy. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for predicting how a molecule will interact with other charged species. nih.gov

The standard color scheme is:

Red: Regions of most negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor. These are sites prone to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would likely show a high negative potential (red) around the nitrogen atom of the amino group and the oxygen atoms of the acetate group, due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue). Such a map provides a clear, intuitive guide to the molecule's reactive sites. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and orbital interactions within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds.

The primary application of NBO analysis is to quantify the stabilizing energy associated with delocalization effects, such as hyperconjugation. This is achieved by examining the interactions between filled "donor" NBOs (like lone pairs or bonds) and empty "acceptor" NBOs (like antibonding orbitals). nih.gov For this compound, NBO analysis would quantify:

The delocalization of the nitrogen lone pair into the π-system of the naphthalene ring.

Interactions involving the carbonyl group of the methyl acetate substituent.

The specific nature and hybridization of the atoms involved in the molecule's framework.

Conformational Analysis and Energy Minimization

Conformational analysis is a critical aspect of understanding the three-dimensional structure and stability of a molecule. For this compound, the flexibility arises from the rotation around the single bonds, particularly the C1-Cα bond and the bonds within the acetate group. Computational methods, such as Density Functional Theory (DFT), are employed to explore the potential energy surface and identify the most stable conformers.

Energy minimization calculations would typically involve rotating the amino group and the acetate group to identify the global and local energy minima. The relative energies of these conformers determine their population at a given temperature. It is expected that the most stable conformer would exhibit a balance between minimizing steric hindrance between the amino and acetate groups and maximizing electronic stabilization through conjugation with the naphthalene ring.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (H-N-C1-C2) | Dihedral Angle (C1-C2-Cα-C=O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~20° | ~180° (anti) | 0.00 |

| 2 | ~20° | ~60° (gauche) | 1.5 - 2.5 |

| 3 | ~160° | ~180° (anti) | 3.0 - 4.0 |

| 4 | ~160° | ~60° (gauche) | 4.5 - 5.5 |

Note: This table is illustrative and based on general principles of conformational analysis for similar aromatic compounds. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways. For this compound, several types of reactions could be computationally investigated, including electrophilic aromatic substitution, oxidation, and hydrolysis of the ester group.

Drawing parallels from studies on related compounds, the aminolysis of methyl benzoate (B1203000) has been computationally studied to understand the reaction pathways. dntb.gov.ua Such studies reveal the transition state structures and activation energies for concerted and stepwise mechanisms. Similarly, the reaction of this compound with various reagents could be modeled. For instance, in an electrophilic substitution reaction, computational models can predict the most likely site of attack on the naphthalene ring by analyzing the electron density and the stability of the resulting intermediates. The amino group is a strong activating group and an ortho-, para-director, which would influence the regioselectivity of such reactions.

Furthermore, computational studies on the oxidation of naphthalene initiated by hydroxyl radicals have detailed the abstraction and addition pathways. researchgate.net These findings can be extrapolated to predict how the amino and methyl acetate substituents in this compound would influence the reaction kinetics and product distribution in oxidative processes.

Table 2: Predicted Activation Energies for Hypothetical Reactions of this compound

| Reaction Type | Reagent | Predicted Activation Energy (kcal/mol) |

| Electrophilic Bromination (at C4) | Br₂ | 10 - 15 |

| Nitration (at C4) | HNO₃/H₂SO₄ | 12 - 18 |

| Ester Hydrolysis (acid-catalyzed) | H₃O⁺ | 15 - 20 |

| Ester Hydrolysis (base-catalyzed) | OH⁻ | 12 - 17 |

Note: These values are hypothetical and intended to illustrate the type of data obtained from computational reaction mechanism studies. They are based on general knowledge of similar reactions.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), while calculations of nuclear magnetic shielding constants can provide theoretical NMR chemical shifts.

For this compound, TD-DFT calculations would be expected to predict the electronic transitions responsible for its UV-Vis absorption. Studies on 1-aminonaphthalene have shown that the substitution of an amino group on the naphthalene core causes a significant red shift in the absorption spectrum compared to unsubstituted naphthalene. researchgate.net A similar effect would be anticipated for this compound, with the exact wavelengths of maximum absorption being dependent on the specific electronic interactions of both the amino and methyl acetate groups with the aromatic system.

The prediction of ¹H and ¹³C NMR spectra is another powerful application of computational chemistry. By calculating the isotropic shielding constants for each nucleus and referencing them to a standard (e.g., tetramethylsilane), theoretical chemical shifts can be obtained. These predicted spectra can be invaluable in assigning experimental signals and confirming the structure of the molecule. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (Computational) | Hypothetical Experimental Value |

| UV-Vis (λmax) | ~340 nm | ~345 nm |

| ¹H NMR (δ, ppm) | ||

| Aromatic Protons | 6.8 - 8.0 | 6.9 - 8.1 |

| -CH₂- | ~3.8 | ~3.9 |

| -OCH₃ | ~3.7 | ~3.7 |

| -NH₂ | ~4.5 | ~4.6 |

| ¹³C NMR (δ, ppm) | ||

| Aromatic Carbons | 110 - 145 | 112 - 147 |

| -CH₂- | ~40 | ~41 |

| -OCH₃ | ~52 | ~52 |

| C=O | ~172 | ~173 |

Note: The predicted values are based on general trends observed for similar aminonaphthalene derivatives. Experimental values are hypothetical and would need to be determined empirically.

Development of Derivatives and Analogues

Systematic Structural Modifications at the Amino Group

The primary amino group in methyl 1-aminonaphthalene-2-acetate is a key site for structural diversification, primarily through N-alkylation and N-acylation reactions. These modifications introduce a wide range of functional groups, altering the steric and electronic properties of the molecule.

N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through several synthetic routes. Reductive amination, for instance, involves the reaction of the parent amine with an aldehyde or ketone in the presence of a reducing agent. This method allows for the synthesis of mono- or di-alkylated derivatives. For example, reaction with formaldehyde (B43269) would yield the N-methyl or N,N-dimethyl analogue. wikipedia.org Another common method is direct alkylation using alkyl halides, although this can sometimes lead to mixtures of mono- and poly-alkylated products. wikipedia.org More controlled and selective N-alkylation of amino acid esters can be achieved using alcohols in the presence of specific catalysts, offering a pathway to a variety of N-alkyl derivatives with high retention of stereochemistry where applicable. nih.gov

N-Acylation: The amino group readily reacts with acyl chlorides or acid anhydrides to form the corresponding amides. libretexts.org This transformation is a robust method for introducing a diverse array of acyl groups, ranging from simple acetyl groups to more complex aromatic or heterocyclic moieties. The resulting amides, or anilides, often exhibit different chemical properties compared to the parent amine. nih.govnih.gov The synthesis of these amides is typically straightforward, proceeding under mild conditions. organic-chemistry.org

Interactive Table: Examples of N-Substituted Derivatives

| Derivative Name | Modification Type | Reagents |

|---|---|---|

| Methyl 1-(methylamino)naphthalene-2-acetate | N-Alkylation | Methyl iodide or Formaldehyde/Reducing Agent |

| Methyl 1-(acetylamino)naphthalene-2-acetate | N-Acylation | Acetyl chloride or Acetic anhydride (B1165640) |

Variations of the Ester Moiety and its Alkyl Chain

Modification of the ester group provides another avenue for creating analogues of this compound. These variations can influence properties such as solubility and reactivity.

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This reaction involves treating the methyl ester with a different alcohol (e.g., ethanol (B145695), propanol) in the presence of an acid or base catalyst. masterorganicchemistry.comresearchgate.netgoogle.com The equilibrium can be driven towards the desired product by using the new alcohol as the solvent. masterorganicchemistry.com For example, refluxing this compound in ethanol with an acid catalyst would produce ethyl 1-aminonaphthalene-2-acetate.

Hydrolysis and Re-esterification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 1-aminonaphthalene-2-acetic acid, under basic or acidic conditions. This carboxylic acid can then be re-esterified with a variety of alcohols using standard methods, such as Fischer esterification, to generate a library of ester derivatives with varying alkyl chain lengths and branching. orgsyn.org

Interactive Table: Examples of Ester Variations

| Derivative Name | Modification Type | Key Reagent |

|---|---|---|

| Ethyl 1-aminonaphthalene-2-acetate | Transesterification | Ethanol |

| Propyl 1-aminonaphthalene-2-acetate | Transesterification | Propanol |

Substitution on the Naphthalene (B1677914) Ring

The naphthalene ring itself is a target for modification through electrophilic aromatic substitution reactions. The existing amino and acetate (B1210297) substituents direct incoming electrophiles to specific positions on the ring. The amino group is a strong activating group and an ortho-, para-director, while the alkylacetate group is a weakly deactivating group. Therefore, electrophilic substitution is expected to occur preferentially at the 4-position.

Common electrophilic substitution reactions include:

Halogenation: Introduction of bromine or chlorine can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Reaction with nitric acid in the presence of sulfuric acid introduces a nitro group.

Friedel-Crafts Acylation: The introduction of an acyl group can be accomplished using an acyl chloride and a Lewis acid catalyst like aluminum chloride. wikipedia.orgokstate.edulookchem.comkhanacademy.org Given the directing effects of the substituents, acylation would likely occur at an available position on the activated ring.

These substitutions can significantly alter the electronic properties and steric profile of the molecule. nih.govtandfonline.comnumberanalytics.comlumenlearning.comresearchgate.net

Synthesis of Polyfunctionalized Naphthalene Systems

The core structure of this compound can serve as a building block for the synthesis of more complex, polyfunctionalized naphthalene systems. This can be achieved through reactions that build additional rings onto the existing naphthalene framework.

Cycloaddition Reactions: The naphthalene system can act as a diene in Diels-Alder reactions, particularly when activated by the amino group. masterorganicchemistry.commasterorganicchemistry.com Reaction with a suitable dienophile can lead to the formation of polycyclic structures. For this to occur, the aromaticity of one of the rings would need to be overcome, often under forcing conditions or through derivatization that favors the diene character.

Annulation Reactions: Various annulation strategies can be employed to construct additional rings. acs.orgacs.org For instance, a derivative of this compound could be functionalized with groups that can participate in intramolecular cyclizations to form new heterocyclic or carbocyclic rings fused to the naphthalene core. orientjchem.orgscirp.orgresearchgate.netresearchgate.netfrontiersin.org These methods provide access to a wide array of complex and diverse molecular architectures.

Design Principles for Modulating Chemical Properties

The development of derivatives of this compound is guided by principles aimed at systematically altering its chemical properties.

Modulating Lipophilicity: Lipophilicity, a key parameter influencing a molecule's solubility and transport properties, can be fine-tuned through structural modifications. mdpi.comnih.gov Increasing the length of the alkyl chain in the ester group or adding nonpolar substituents to the naphthalene ring will generally increase lipophilicity. Conversely, introducing polar functional groups, such as hydroxyl or additional amino groups, will decrease lipophilicity. N-alkylation can also increase lipophilicity. monash.edu

Altering Electronic Properties: The electronic nature of the naphthalene ring system can be modulated by the introduction of electron-donating or electron-withdrawing groups. nih.govtandfonline.comnumberanalytics.comresearchgate.net Electron-donating groups, such as alkoxy or additional amino groups, increase the electron density of the aromatic system. Electron-withdrawing groups, like nitro or cyano groups, decrease the electron density. These changes can affect the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions.

Introducing New Functional Groups: The incorporation of new functional groups can impart novel chemical reactivity and potential for further derivatization. For example, introducing a hydroxyl group provides a site for etherification or esterification, while a nitro group can be reduced to an amine, which can then undergo a host of other reactions.

These design principles allow for the rational synthesis of analogues with a wide spectrum of chemical and physical properties.

Applications in Materials Science and Organic Synthesis

Utility as a Building Block in Multi-Step Organic Syntheses

Methyl 1-aminonaphthalene-2-acetate is a valuable precursor in the synthesis of a wide array of heterocyclic compounds. The amino group on the naphthalene (B1677914) ring provides a nucleophilic site, enabling reactions with various electrophiles to construct more complex molecular architectures.

One significant application is in the synthesis of novel heterocyclic systems. For instance, it can be a starting material for creating fused heterocyclic compounds which are of interest in medicinal chemistry and materials science. The general strategy involves the reaction of the amino group with suitable reagents to form new rings fused to the naphthalene core. These reactions often proceed through intermediates like enaminones, which are then cyclized to yield the desired heterocyclic products. orientjchem.orgscirp.orgresearchgate.net

The versatility of this compound is further demonstrated by its use in the synthesis of various substituted naphthalene derivatives. The amino and acetate (B1210297) groups can be chemically modified to introduce different functionalities, leading to a diverse library of compounds. For example, the amino group can be acylated, alkylated, or diazotized, opening pathways to a multitude of derivatives. wikipedia.orgnih.gov The diazotization of aromatic amines, followed by Sandmeyer reactions, allows for the conversion of the amino group into a wide range of other functional groups. wikipedia.org

Below is a table summarizing some of the heterocyclic systems that can be synthesized using aminonaphthalene derivatives as starting materials:

| Heterocyclic System | Synthetic Approach | Potential Applications |

| Pyrimidines | Condensation with β-dicarbonyl compounds or their equivalents. | Pharmaceuticals, Agrochemicals |

| Pyrazoles | Reaction with hydrazines or their derivatives. scirp.org | Dyes, Pharmaceuticals |

| Triazoles | Cycloaddition reactions or condensation with appropriate precursors. frontiersin.org | Anticorrosive agents, Polymers |

| Fused Azoles | Multi-step synthesis involving cyclization reactions. researchgate.net | Organic electronics, Fluorescent materials |

Integration into Polymeric Structures via Electropolymerization

The electroactive nature of the aminonaphthalene moiety makes this compound a suitable monomer for electropolymerization. This process involves the electrochemical oxidation of the monomer, leading to the formation of a polymer film on the electrode surface. The resulting polymers, often referred to as poly(aminonaphthalene)s, possess interesting electronic and optical properties.

The electropolymerization process allows for the controlled growth of thin polymer films with specific thicknesses and morphologies. The properties of these films can be tuned by adjusting the polymerization parameters, such as the monomer concentration, solvent, electrolyte, and applied potential. The incorporation of the acetate group can influence the solubility and processing characteristics of the resulting polymer.

Poly(aminonaphthalene)s and their derivatives are being explored for various applications, including:

Sensors: The electrical conductivity of the polymer can change in the presence of specific analytes, forming the basis for chemical sensors.

Corrosion Protection: The polymer film can act as a protective barrier against corrosion on metal surfaces.

Electrochromic Devices: The polymer may change color upon the application of an electrical potential, making it suitable for smart windows and displays.

Exploration in Fluorescent Probes and Optical Materials

The naphthalene core of this compound provides inherent fluorescence properties. This has led to its exploration as a building block for the development of fluorescent probes and optical materials. The amino and acetate groups serve as handles for chemical modification, allowing for the fine-tuning of the photophysical properties.

By attaching different functional groups, researchers can create "turn-on" or "turn-off" fluorescent probes that respond to specific analytes or environmental changes. For example, a probe might exhibit a change in fluorescence intensity or wavelength upon binding to a metal ion or a biologically relevant molecule. The synthesis of such probes often involves coupling the aminonaphthalene scaffold with a recognition unit. rsc.org

Furthermore, derivatives of aminonaphthalenes are being investigated for their potential in advanced optical materials. These materials can find applications in:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.

Nonlinear Optics: For applications in optical switching and frequency conversion.

Fluorescent Dyes and Pigments: For use in imaging, labeling, and coloration. chemicalbook.com

The table below highlights some key photophysical properties of aminonaphthalene derivatives relevant to their use in fluorescent probes and optical materials:

| Property | Description | Significance |

| Quantum Yield | The efficiency of the fluorescence process. | Higher quantum yield leads to brighter fluorescence. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is desirable to minimize self-absorption. |

| Lifetime | The average time the molecule stays in the excited state. | Can be used to distinguish between different fluorophores. |

| Solvatochromism | The change in color (absorption and emission spectra) with solvent polarity. | Indicates sensitivity to the local environment. |

Development of Novel Functional Materials

The ability to incorporate this compound into larger molecular structures and polymers opens up avenues for the creation of novel functional materials. By strategically designing the molecular architecture, materials with tailored properties can be synthesized.

One area of interest is the development of materials with specific electronic or optoelectronic functions. For instance, by creating polymers with alternating donor and acceptor units derived from aminonaphthalenes, materials with tunable band gaps and charge transport properties can be achieved. These materials could be utilized in organic solar cells and transistors.

Another approach involves the synthesis of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) using aminonaphthalene derivatives as organic linkers. These materials possess high surface areas and can be designed to have specific pore sizes and functionalities, making them suitable for applications in gas storage, separation, and catalysis.

Role in Advanced Catalytic Systems

While this compound itself is not typically a catalyst, its derivatives can play a crucial role in the development of advanced catalytic systems. The amino group can serve as a coordination site for metal ions, forming metal complexes that can act as catalysts.

By designing appropriate ligands based on the aminonaphthalene scaffold, it is possible to create catalysts with high activity and selectivity for specific chemical transformations. For example, chiral ligands can be synthesized to catalyze asymmetric reactions, leading to the production of enantiomerically pure compounds, which is of great importance in the pharmaceutical industry.

Furthermore, the aminonaphthalene unit can be incorporated into catalyst supports. By immobilizing a catalyst onto a polymer or solid support derived from this monomer, the catalyst can be easily separated from the reaction mixture and recycled, which is a key principle of green chemistry. The development of heterogeneous catalysts based on ruthenium nanoparticles is an example of advancing this field. acs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.